Cefamandole Nafate: A Deep Dive into its Chemical Architecture and Functional Groups
Cefamandole Nafate: A Deep Dive into its Chemical Architecture and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, functional groups, and physicochemical properties of Cefamandole Nafate. It is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.
Cefamandole Nafate is a second-generation cephalosporin antibiotic.[1] It is the formate ester prodrug of cefamandole, which is administered parenterally.[1] In the body, it is hydrolyzed by plasma esterases to release its active form, cefamandole.[2]
Physicochemical and Pharmacokinetic Properties of Cefamandole Nafate
A summary of the key quantitative data for Cefamandole Nafate is presented in the table below, offering a comparative reference for its fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇N₆NaO₆S₂ | [2][3] |
| Molecular Weight | 512.5 g/mol | [2][3] |
| Appearance | White or almost white powder | [4] |
| Solubility | Soluble in water, sparingly soluble in methanol. | [4] |
| Protein Binding | 75% | [5] |
| Elimination Half-Life | Approximately 32 minutes (intravenous) to 60 minutes (intramuscular) for the active cefamandole. | [5][6] |
| Excretion | Primarily renal, as unchanged drug. | [1] |
Chemical Structure and Key Functional Groups
The chemical structure of Cefamandole Nafate is complex, incorporating several key functional groups that are critical to its mechanism of action and prodrug nature.
Caption: Chemical structure of Cefamandole Nafate with key functional groups highlighted.
The principal functional groups and structural features include:
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β-Lactam Ring : This four-membered cyclic amide is the cornerstone of the cephalosporin class, responsible for its antibacterial activity by inhibiting bacterial cell wall synthesis.[7][8]
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Dihydrothiazine Ring : Fused to the β-lactam ring, this six-membered sulfur-containing ring is characteristic of the cephem nucleus.
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Amide Linkage : Connects the acyl side chain to the 7-amino position of the cephem nucleus.
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Formate Ester : This group at the α-carbon of the acyl side chain makes Cefamandole Nafate a prodrug. It is hydrolyzed in vivo to reveal a hydroxyl group, forming the active metabolite, cefamandole.[1][8]
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Phenyl Group : Part of the mandeloyl side chain.
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Thioether Linkage : Connects the N-methyltetrazole moiety to the 3-position of the cephem nucleus.
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N-methyltetrazole (NMTT) Side Chain : This heterocyclic ring is associated with the drug's spectrum of activity. However, its release as a free metabolite has been linked to adverse effects such as hypoprothrombinemia and disulfiram-like reactions with alcohol.[1]
-
Sodium Carboxylate : This ionized carboxylic acid group at the 4-position of the dihydrothiazine ring enhances the water solubility of the compound.
General Synthetic Approach
The synthesis of Cefamandole Nafate typically commences with 7-aminocephalosporanic acid (7-ACA), a key intermediate derived from the fermentation of Cephalosporium acremonium.[9] While specific industrial protocols are proprietary, patent literature outlines a general multi-step process.
Caption: Generalized workflow for the synthesis of Cefamandole Nafate from 7-ACA.
Methodology Overview:
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Formation of the Thioether Linkage : 7-ACA is reacted with 5-mercapto-1-methyltetrazole. This reaction is often catalyzed by a Lewis acid, such as a boron trifluoride complex, to displace the acetoxy group at the C-3' position of 7-ACA and form the thioether linkage.[7]
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Silanization : The resulting intermediate, 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ATCA), undergoes a silanization reaction. This step protects the amine and carboxylic acid groups to prevent side reactions during the subsequent acylation.[1]
-
Acylation : The protected intermediate is then acylated at the 7-amino group using D-(-)-O-formyl mandeloyl chloride. This reaction is typically carried out at low temperatures in an inert atmosphere.[7]
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Hydrolysis and Salt Formation : The protecting silyl groups are removed through hydrolysis. The resulting formyl cefamandole acid is then reacted with a sodium salt of an organic acid, such as sodium acetate or sodium isooctanoate, followed by recrystallization to yield Cefamandole Nafate.[1]
Structural Elucidation and Quality Control
The characterization of Cefamandole Nafate and the identification of any impurities are crucial for ensuring its quality and safety. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Key Experimental Techniques:
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High-Performance Liquid Chromatography (HPLC) : HPLC is a fundamental technique for assessing the purity of Cefamandole Nafate and for the simultaneous determination of the prodrug and its active form in biological fluids.[10] Reversed-phase HPLC methods are commonly used to separate the parent compound from degradation products and synthesis-related impurities.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H and ¹³C NMR, is indispensable for the definitive structural elucidation of Cefamandole Nafate and its intermediates. It provides detailed information about the molecular framework and the connectivity of atoms. Hyphenated techniques like HPLC-SPE-NMR can be powerful tools for characterizing metabolites and impurities.[6]
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Mass Spectrometry (MS) : High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the exact mass of the molecule and to identify and characterize impurities. Tandem mass spectrometry (MS/MS) helps in elucidating the fragmentation patterns, which provides further structural information.[4]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups, such as the β-lactam carbonyl, amide, and ester groups, based on their characteristic vibrational frequencies.
The comprehensive analysis using these methods ensures the structural integrity and purity of Cefamandole Nafate, meeting the stringent requirements for pharmaceutical use.
References
- 1. CN101108856A - Method for synthesizing antibiotic cefamandole nafate - Google Patents [patents.google.com]
- 2. Synthesis method for dextrorotation cefamandole nafate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106565750A - Synthesis method for dextrorotation cefamandole nafate - Google Patents [patents.google.com]
- 4. Impurity profile and spectrum characteristics of the isomers in cefamandole nafate using high- performance liquid chromatography/high-performance size exclusion chromatography tandem ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103555807B - Method for preparing 7-ACA (aminocephalosporanic acid) and obtaining alpha-aminoadipic acid by one-step enzymatic reaction - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Preparation process of cefamandole nafate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Method for preparing cefamandole nafate powder injection preparation - Eureka | Patsnap [eureka.patsnap.com]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. Simultaneous determination of cefamandole and cefamandole nafate in human plasma and urine by high-performance liquid chromatography with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
